5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide
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Overview
Description
5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom attached at the 5-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyrimidine hydrobromide is a derivative of imidazopyridine . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics . .
Mode of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is typically based on their structure-activity relationship .
Biochemical Pathways
Imidazopyridine derivatives have been found to have anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the family of compounds to which 5-Bromoimidazo[1,2-a]pyrimidine hydrobromide belongs, are involved in a variety of biochemical reactions
Cellular Effects
Other imidazo[1,2-a]pyridines have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5-Bromoimidazo[1,2-a]pyrimidine hydrobromide in laboratory settings. It is known that the compound can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines are involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-bromoketones under specific conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often involve the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .
Industrial Production Methods
Industrial production of 5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is then purified through crystallization or chromatography techniques to obtain the hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and TBHP for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromoimidazo[1,2-a]pyrimidine include:
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features.
Imidazo[1,2-a]pyridines: Compounds with variations in the substitution pattern on the imidazo[1,2-a]pyridine scaffold.
Imidazo[1,2-a]pyrimidines: Compounds with different substituents on the pyrimidine ring.
Uniqueness
5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide is unique due to the presence of the bromine atom at the 5-position, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-1-2-8-6-9-3-4-10(5)6;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWFSBPKUOHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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